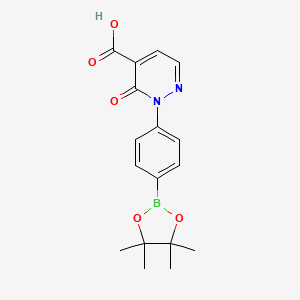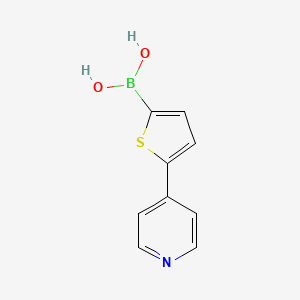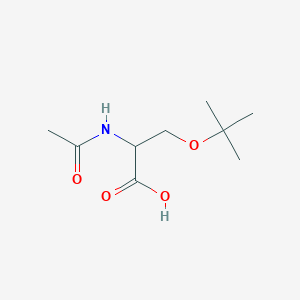
Ethyl 2-amino-3-methoxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-methoxyisonicotinate is an organic compound with the molecular formula C₉H₁₂N₂O₃ It is a derivative of isonicotinic acid and features an ethyl ester group, an amino group, and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-methoxyisonicotinate typically involves the reaction of isonicotinic acid derivatives with appropriate reagents. One common method is the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl isonicotinate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as esterification, methoxylation, and amination, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds .
Scientific Research Applications
Ethyl 2-amino-3-methoxyisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-methoxyisonicotinate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-amino-3-methoxyisonicotinate can be compared with other similar compounds, such as:
Ethyl 2-methoxyisonicotinate: Lacks the amino group, which may result in different chemical and biological properties.
Methyl nicotinate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
Isonicotinic acid derivatives: Various derivatives with different substituents on the pyridine ring can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-amino-3-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-11-8(10)7(6)13-2/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
GZSOECWZQZBEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)



![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)


![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)


